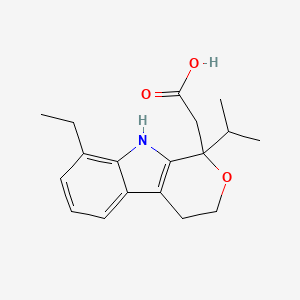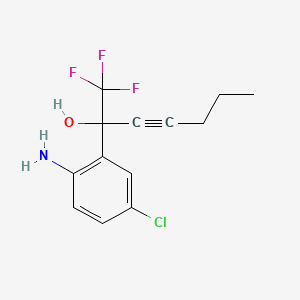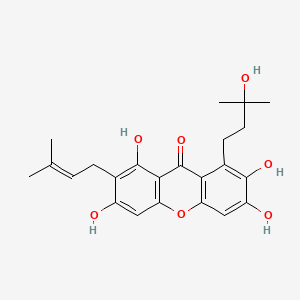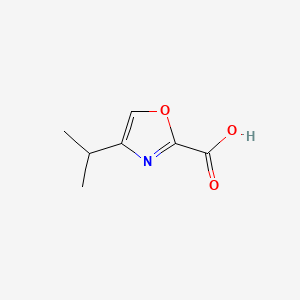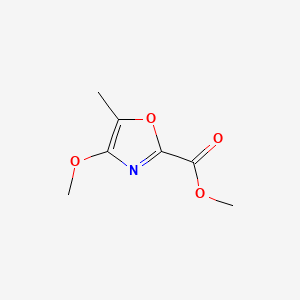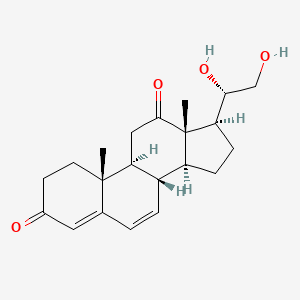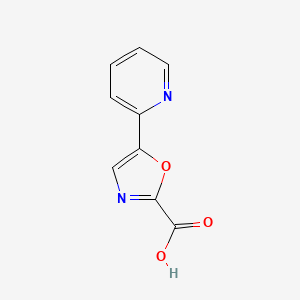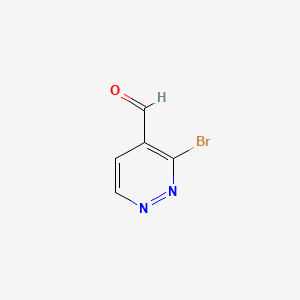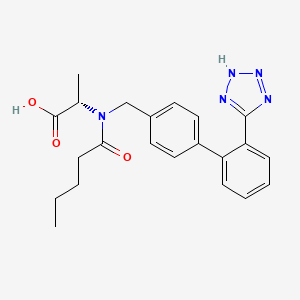![molecular formula C28H24O12 B566356 7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid CAS No. 100508-93-8](/img/structure/B566356.png)
7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxycarbonyl, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid involves multiple steps, including the formation of the benzodioxepine core and the introduction of various functional groups. Common synthetic routes may involve:
Formation of the Benzodioxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Hydroxyl, methoxycarbonyl, and formyl groups can be introduced through specific reactions such as hydroxylation, esterification, and formylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the formyl and methoxycarbonyl groups, converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of formyl groups may yield primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and formyl groups may interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound’s unique structure may have potential therapeutic applications. Its ability to undergo various chemical reactions could be harnessed to develop new drugs or diagnostic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the formyl and methoxycarbonyl groups can participate in nucleophilic and electrophilic reactions. These interactions can affect various molecular pathways, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and functional groups.
Coumarin Derivatives: Compounds with similar benzodioxepine cores.
Uniqueness
What sets 7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid apart is its combination of multiple functional groups within a single molecule
Eigenschaften
CAS-Nummer |
100508-93-8 |
|---|---|
Molekularformel |
C28H24O12 |
Molekulargewicht |
552.488 |
IUPAC-Name |
7-[(2,4-dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C28H24O12/c1-9-6-16(30)15(8-29)25-23(9)40-28(37)19-14(22(33)17(26(34)35)11(3)24(19)39-25)7-13-10(2)18(27(36)38-5)21(32)12(4)20(13)31/h6,8,30-33H,7H2,1-5H3,(H,34,35) |
InChI-Schlüssel |
IYAHYZQOYHDKNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(=O)C3=C(C(=C(C(=C3O2)C)C(=O)O)O)CC4=C(C(=C(C(=C4C)C(=O)OC)O)C)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


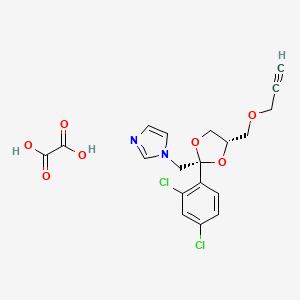
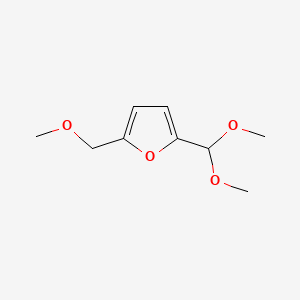
![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
